molecular formula C9H19N3O B14776623 2-Amino-N-((S)-1-methylpiperidin-3-yl)propanamide

2-Amino-N-((S)-1-methylpiperidin-3-yl)propanamide

Cat. No.: B14776623
M. Wt: 185.27 g/mol
InChI Key: VRXHEABADVDPMR-UHFFFAOYSA-N
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Description

2-Amino-N-((S)-1-methylpiperidin-3-yl)propanamide is a chemical compound with a complex structure that includes an amino group, a piperidine ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((S)-1-methylpiperidin-3-yl)propanamide typically involves the reaction of an appropriate piperidine derivative with a propanamide precursor. One common method involves the use of N-quinolylation of primary amino groups of amino acid derivatives and peptides . The reaction conditions often include the use of solvents like 1-butanol and mild, metal-free conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((S)-1-methylpiperidin-3-yl)propanamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-Amino-N-((S)-1-methylpiperidin-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-((S)-1-methylpiperidin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other biomolecules to exert its effects. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-((S)-1-methylpiperidin-3-yl)propanamide is unique due to its specific structural features, including the presence of a piperidine ring and a propanamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

2-amino-N-(1-methylpiperidin-3-yl)propanamide

InChI

InChI=1S/C9H19N3O/c1-7(10)9(13)11-8-4-3-5-12(2)6-8/h7-8H,3-6,10H2,1-2H3,(H,11,13)

InChI Key

VRXHEABADVDPMR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCCN(C1)C)N

Origin of Product

United States

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